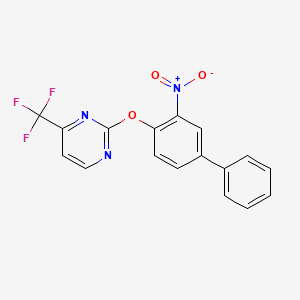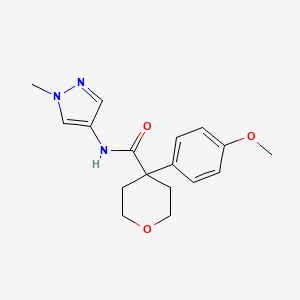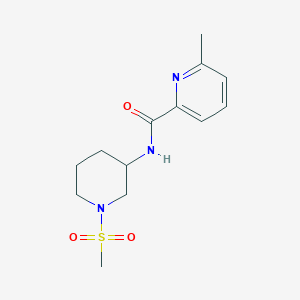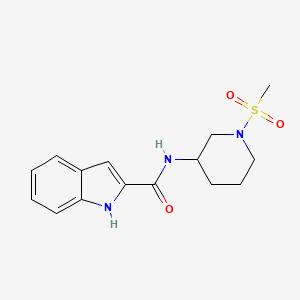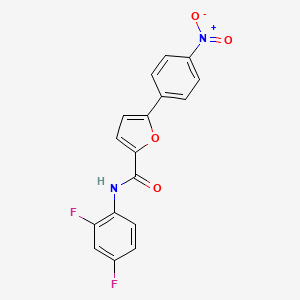
N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide, also known as DFN-2, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFN-2 belongs to the class of furan-2-carboxamides and has a molecular weight of 360.29 g/mol. This compound is synthesized using a multi-step process that involves the use of various reagents and solvents.
Mecanismo De Acción
The mechanism of action of N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of various cellular processes, including inflammation and cell survival. Inhibition of the NF-κB pathway has been shown to induce apoptosis and cell cycle arrest in cancer cells and reduce inflammation in various disease models.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and anti-cancer effects in various preclinical studies. The compound has been shown to inhibit the activity of the NF-κB signaling pathway, leading to reduced inflammation and cell survival in various disease models. This compound has also been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to reduced tumor growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and is stable under normal laboratory conditions. This compound has also been shown to exhibit potent anti-inflammatory and anti-cancer properties, making it a useful tool for investigating the mechanisms of these diseases. However, this compound has some limitations for use in laboratory experiments. The compound has low solubility in water, which can make it difficult to work with in aqueous systems. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide has significant potential for further research and development. Some future directions for research on this compound include:
1. Investigating the mechanism of action of this compound in greater detail to better understand its anti-inflammatory and anti-cancer properties.
2. Developing more efficient synthesis methods for this compound to improve its availability for laboratory use.
3. Investigating the potential therapeutic applications of this compound in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
4. Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
5. Developing new derivatives of this compound to improve its pharmacological properties and enhance its therapeutic potential.
In conclusion, this compound is a compound with significant potential for therapeutic applications in the treatment of various diseases. The compound exhibits potent anti-inflammatory and anti-cancer properties and has been shown to inhibit the activity of the NF-κB signaling pathway. Further research is needed to fully understand the mechanism of action of this compound and to evaluate its safety and efficacy in humans.
Métodos De Síntesis
N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide is synthesized through a multi-step process that involves the use of various reagents and solvents. The synthesis process starts with the reaction of 2,4-difluorobenzonitrile with 4-nitrobenzaldehyde in the presence of a base such as sodium hydride. This reaction leads to the formation of 2,4-difluoro-5-(4-nitrophenyl)benzaldehyde, which is then converted to the corresponding furan-2-carboxylic acid using a mixture of acetic anhydride and acetic acid. Finally, the furan-2-carboxylic acid is converted to this compound using thionyl chloride and dimethylformamide.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide has been shown to exhibit potent anti-inflammatory and anti-cancer properties in various preclinical studies. The compound has been investigated for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammatory bowel disease, and rheumatoid arthritis. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-5-(4-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N2O4/c18-11-3-6-14(13(19)9-11)20-17(22)16-8-7-15(25-16)10-1-4-12(5-2-10)21(23)24/h1-9H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEQJQRYWGWSGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[[2-[[11-(4-Methylphenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetyl]amino]benzamide](/img/structure/B7533058.png)
![1-(2-phenylacetyl)-N-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7533060.png)
![N-[3-[[10-[(4-methylpiperidin-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl]oxy]phenyl]acetamide](/img/structure/B7533077.png)
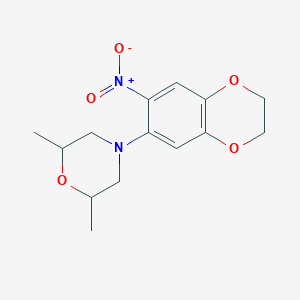
![N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]pyridine-4-carboxamide](/img/structure/B7533092.png)

![[2-(Cyclopropylamino)-2-oxoethyl] 2-(4-methylphenyl)sulfanylacetate](/img/structure/B7533103.png)
![N-[3-[[(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]phenyl]oxolane-2-carboxamide](/img/structure/B7533106.png)
![N-[3-[[(3,7-dimethyl-2,6-dioxopurin-8-yl)amino]methyl]phenyl]oxolane-2-carboxamide](/img/structure/B7533113.png)
![N-[4-(3,3-dimethyl-2-oxobutyl)sulfanylphenyl]acetamide](/img/structure/B7533119.png)
